molecular formula C23H27N3O5S B2490047 4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide CAS No. 866154-88-3

4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide

Cat. No.: B2490047
CAS No.: 866154-88-3
M. Wt: 457.55
InChI Key: QUOWEEBNPXTLGK-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

A study by Balu & Gopalan (2013) focused on the synthesis and crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. This research revealed significant π–π interactions and a nearly linear intermolecular N–H···N hydrogen bond, indicating potential applications in molecular engineering and design (Balu & Gopalan, 2013).

Pharmacokinetics and Metabolism

Ohashi et al. (1999) conducted a study on TA-0201, a structurally similar compound, to understand its pharmacokinetic properties. They developed a method for the simultaneous determination of TA-0201 and its metabolites, which could be crucial for researching similar compounds (Ohashi, Nakamura, & Yoshikawa, 1999).

Receptor Affinity and Selectivity

Morimoto et al. (2001) explored the structure-activity relationships of N-(6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-5-(4-methylphenyl)-4-pyrimidinyl)-4-tert-butylbenzenesulfonamide, a compound with high affinity for the ET(A) receptor. This research contributes to the understanding of receptor-ligand interactions and the development of selective receptor antagonists (Morimoto et al., 2001).

Bioactive Compound Analysis

Mary et al. (2021) studied the spectroscopic analysis, DFT studies, and surface-enhanced Raman scattering (SERS) of an antimicrobial bioactive derivative of 4-[(5-tert-butyl)2-hydroxybenzylidene]amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide. Their research highlights the compound's potential pharmaceutical applications and provides insights into its reactivity properties (Mary et al., 2021).

Properties

IUPAC Name

4-tert-butyl-N-[4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-15-13-17(31-22-24-20(29-5)14-21(25-22)30-6)9-12-19(15)26-32(27,28)18-10-7-16(8-11-18)23(2,3)4/h7-14,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOWEEBNPXTLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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